molecular formula C10H14N4O5 B10845384 9-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-1H-purin-6-one

9-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-1H-purin-6-one

Cat. No.: B10845384
M. Wt: 270.24 g/mol
InChI Key: ZWTNXGIZBOQCAJ-FCIPNVEPSA-N
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Description

The compound 9-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-1H-purin-6-one is a nucleoside analog that plays a significant role in various biochemical processes. It is structurally related to guanosine, a fundamental building block of nucleic acids. This compound is known for its involvement in numerous biological and chemical reactions, making it a subject of extensive research in fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-1H-purin-6-one typically involves the condensation of a purine base with a sugar moiety. One common method is the glycosylation reaction, where the purine base is reacted with a protected sugar derivative under acidic or basic conditions to form the nucleoside. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the glycosylation process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pH, and reaction time. The purification of the final product is achieved through techniques like crystallization, chromatography, and recrystallization .

Chemical Reactions Analysis

Types of Reactions

9-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-1H-purin-6-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, deoxy nucleosides, and substituted purine nucleosides .

Scientific Research Applications

9-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-1H-purin-6-one: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-1H-purin-6-one involves its incorporation into nucleic acids, where it can disrupt normal DNA and RNA synthesis. This disruption occurs through the inhibition of enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases. The compound can also induce mutations by causing mispairing during DNA replication .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H14N4O5

Molecular Weight

270.24 g/mol

IUPAC Name

9-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-1H-purin-6-one

InChI

InChI=1S/C10H14N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2,4,6-7,10,13,15-17H,1,3H2,(H,11,12,18)/t4-,6-,7+,10+/m0/s1

InChI Key

ZWTNXGIZBOQCAJ-FCIPNVEPSA-N

Isomeric SMILES

C1NC2=C(N1[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)N=CNC2=O

Canonical SMILES

C1NC2=C(N1C3C(C(C(O3)CO)O)O)N=CNC2=O

Origin of Product

United States

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